molecular formula C25H31NO5 B1235824 Dibutyrylmorphine CAS No. 66641-03-0

Dibutyrylmorphine

Cat. No.: B1235824
CAS No.: 66641-03-0
M. Wt: 425.5 g/mol
InChI Key: DOTAVBXFXPVSAS-OAQLGNTPSA-N
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Description

Dibutyrylmorphine is a semi-synthetic opioid derivative of morphine, where two butyryl groups are esterified to the hydroxyl groups at positions 3 and 6 of the morphine structure (Figure 1).

Historically, acetylation or butyrylation of morphine aims to prolong duration of action and enhance bioavailability. This compound’s larger butyryl groups may slow enzymatic hydrolysis, leading to delayed onset but extended effects compared to diacetylmorphine.

Properties

CAS No.

66641-03-0

Molecular Formula

C25H31NO5

Molecular Weight

425.5 g/mol

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-butanoyloxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] butanoate

InChI

InChI=1S/C25H31NO5/c1-4-6-20(27)29-18-10-8-15-14-17-16-9-11-19(30-21(28)7-5-2)24-25(16,12-13-26(17)3)22(15)23(18)31-24/h8-11,16-17,19,24H,4-7,12-14H2,1-3H3/t16-,17+,19-,24-,25-/m0/s1

InChI Key

DOTAVBXFXPVSAS-OAQLGNTPSA-N

SMILES

CCCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)CCC)CCN3C

Isomeric SMILES

CCCC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)CCC)CCN3C

Canonical SMILES

CCCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)CCC)CCN3C

Synonyms

3,6-dibutanoylmorphine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Pharmacokinetic Parameters of Morphine Derivatives

Parameter Morphine Diacetylmorphine (Heroin) Dibutyrylmorphine (Hypothetical)
Molecular Weight (g/mol) 285.34 369.41 425.50
LogP (Lipophilicity) 0.89 1.58 ~2.20 (estimated)
Bioavailability (%) 20–30 (oral) 35–45 (IV) 40–50 (estimated, IV)
Half-life (hours) 2–3 0.5–1 (rapid hydrolysis) 2–4 (slower hydrolysis)
Active Metabolites Morphine-6-glucuronide 6-MAM, Morphine 6-Monobutyrylmorphine, Morphine

Structural Insights :

  • Diacetylmorphine : Acetylation at positions 3 and 6 increases lipophilicity, enabling rapid brain penetration. It is metabolized within minutes to 6-MAM and morphine, contributing to its intense euphoric effects .
  • This compound: The larger butyryl groups may reduce enzymatic hydrolysis rates, prolonging its half-life and delaying peak effects.

Pharmacodynamic Comparisons

Table 2: Pharmacodynamic Profiles

Parameter Morphine Diacetylmorphine This compound
μ-Opioid Receptor Affinity (Ki, nM) 1.5 0.8 ~0.5 (estimated)
Analgesic Potency (Relative to Morphine) 1x 2–3x 3–4x (estimated)
Common Adverse Effects Respiratory depression, constipation Rapid euphoria, addiction Prolonged sedation, respiratory depression
Abuse Liability Moderate High Moderate (estimated)

Mechanistic Differences :

  • This compound : Slower metabolism may attenuate the “rush” associated with heroin but extend analgesic duration. However, prolonged receptor activation could exacerbate respiratory depression risks .

Analytical and Stability Considerations

Analytical challenges arise in distinguishing this compound from related opioids. High-performance liquid chromatography (HPLC) methods, as validated in , can separate these compounds based on retention times and mass spectra . Impurity profiling () highlights the importance of controlling synthesis byproducts, such as mono-butyrylated intermediates, which may alter pharmacological profiles .

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